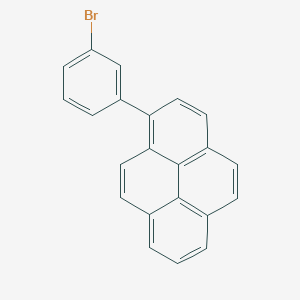

1-(3-Bromophenyl)pyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Br/c23-18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHZAGJJWZFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728075 | |

| Record name | 1-(3-Bromophenyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918654-99-6 | |

| Record name | 1-(3-Bromophenyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Mechanistic Analysis

High-Resolution Spectroscopic Probing of Electronic Transitions

The electronic behavior of 1-(3-Bromophenyl)pyrene is governed by the interplay between the extensive π-system of the pyrene (B120774) core and the electronic influence of the 3-bromophenyl substituent. Spectroscopic analysis reveals the nature of its frontier molecular orbitals and the dynamics of its excited states.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for investigating the electronic transitions in conjugated systems like this compound. The spectrum is characterized by intense absorption bands in the UV region, which are attributable to π-π* transitions within the aromatic framework.

The absorption spectrum of pyrene itself is well-documented, featuring two prominent, vibrationally structured transitions. The most intense band is assigned to the S₀→S₂ transition, while a weaker, lower-energy band corresponds to the S₀→S₁ transition. nih.gov In this compound, the attachment of the 3-bromophenyl group to the pyrene core leads to perturbations in these absorption bands. The electronic coupling between the phenyl ring and the pyrene moiety can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene. This shift indicates an extension of the π-conjugation across the molecule, although the effect may be modest due to the meta-substitution on the phenyl ring, which can lead to a twisted conformation between the two aromatic systems. The fine vibronic structure, a hallmark of pyrene's spectrum, is often preserved, albeit with some broadening, indicating that the pyrene moiety's electronic character remains dominant. The absorption spectra for pyrene derivatives typically show strong bands in the 280-450 nm range. upt.ro

Table 1: Representative UV-Vis Absorption Data for Phenyl-Pyrene Derivatives

This table presents typical absorption data for related phenyl-pyrene compounds to illustrate the expected spectral features of this compound.

| Compound Type | Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|---|

| Phenyl-substituted pyrene | Toluene | ~350, 370, 390 | researchgate.net |

| Pyrene | Cyclohexane | ~335 | omlc.org |

Photoluminescence (PL) spectroscopy reveals the emissive properties of this compound upon photoexcitation. Pyrene and its derivatives are renowned for their strong fluorescence, typically in the blue region of the spectrum. doi.org The emission spectrum of this compound is expected to exhibit the characteristic structured monomer emission of the pyrene core, with distinct vibronic peaks. nih.gov

The position of the emission maxima and the fluorescence quantum yield (Φ_F) are sensitive to the molecular structure and environment. The substitution with the bromophenyl group can influence the emission wavelength. More significantly, the presence of the heavy bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process competes with fluorescence, potentially leading to a lower fluorescence quantum yield compared to non-halogenated analogues. However, many pyrene derivatives maintain high quantum yields, often in the range of 0.64–0.77. doi.org In some cases, pyrene derivatives can form excited-state dimers known as excimers, which result in a broad, structureless, and red-shifted emission band, though this is concentration-dependent. nih.gov

Table 2: Typical Photoluminescence Properties of Pyrene Derivatives

This table provides representative data for related compounds to contextualize the emission behavior of this compound.

| Compound Class | Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| Pyrene-Oxadiazole Derivatives | Toluene | 418 - 429 | 0.64 - 0.77 | doi.org |

| Pyrene | Cyclohexane | ~370 - 400 | 0.32 | omlc.org |

Time-resolved spectroscopy techniques, such as time-correlated single photon counting (TCSPC) or femtosecond transient absorption (fs-TA), are employed to study the kinetics of the excited states of this compound. These methods measure the fluorescence lifetime (τ_F) and track the decay pathways of the excited molecule.

Upon excitation, the molecule populates the first singlet excited state (S₁). From here, it can relax through several channels: fluorescence (emission of a photon), internal conversion (non-radiative decay to the ground state), or intersystem crossing (ISC) to a triplet state (T₁). nih.gov For pyrene itself, the fluorescence lifetime is relatively long (e.g., ~450 ns in deaerated cyclohexane). The introduction of a bromine atom in this compound is expected to shorten the fluorescence lifetime due to the heavy-atom effect, which increases the rate of ISC. nih.gov Transient absorption spectroscopy can directly observe the populations of both the singlet and triplet excited states. nih.govrsc.org Immediately after excitation, a broad excited-state absorption (ESA) band appears, which then decays on a timescale corresponding to the lifetime of the S₁ state. nih.gov Concurrently, the absorption signature of the T₁ state may rise, providing a direct measure of the ISC process. These studies are crucial for understanding the efficiency of light emission versus the generation of triplet states, which is important for applications in organic electronics and photochemistry. rsc.orgnih.gov

Table 3: Representative Excited-State Lifetimes for Pyrene Systems

Illustrative data from related systems showing typical timescales for excited-state relaxation processes.

| Process | Molecule Type | Timescale | Technique | Reference |

|---|---|---|---|---|

| S₂ State Lifetime | Porphyrin | 80 ± 20 fs | Fluorescence Up-conversion | nih.gov |

| S₁ → T₁ Intersystem Crossing | Benzo[a]pyrene | Nanoseconds | Transient Absorption | nih.gov |

Vibrational Spectroscopy for Conformational and Electronic Structure Elucidation

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of the molecular structure of this compound, offering insights into its functional groups, bond strengths, and conformational properties.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays a series of bands corresponding to specific bond vibrations. For this compound, the FTIR spectrum would be dominated by vibrations associated with its aromatic structure.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the pyrene and phenyl rings. nih.gov

C-H In-plane and Out-of-plane Bending: These vibrations occur in the fingerprint region (below 1300 cm⁻¹) and are highly specific to the substitution pattern of the aromatic rings.

C-Br Stretching: A key vibration for this molecule, the C-Br stretch is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Characteristic FTIR Vibrational Frequencies for this compound

Based on data from pyrene, bromobenzene, and related aromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | nih.govresearchgate.net |

| C-H Bending (out-of-plane) | 900 - 675 | nist.gov |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric, non-polar vibrations, making it an excellent tool for probing the carbon skeleton of aromatic molecules.

For this compound, the Raman spectrum would prominently feature the ring breathing modes and other skeletal vibrations of the pyrene core. researchgate.net The C=C stretching vibrations of the aromatic rings also give rise to strong Raman signals, typically around 1600 cm⁻¹. researchgate.net The frequencies and intensities of these modes can be sensitive to the degree of electronic coupling between the pyrene and bromophenyl moieties. nih.govacs.org Changes in the vibrational frequencies upon substitution can be correlated with structural and electronic perturbations. sfasu.edu DFT calculations are often used in conjunction with experimental Raman and FTIR spectra to provide detailed assignments of the normal modes. sfasu.edu

Table 5: Key Raman Shifts for Phenyl and Pyrene-Related Structures

This table shows representative Raman shifts to indicate the expected spectral features for this compound.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| C=C Stretch (propene) | 1646, 1620 | 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone | researchgate.net |

| Aromatic C-H Stretch | 3069 | 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone | researchgate.net |

Based on a comprehensive search of available scientific literature, it has been determined that detailed, publicly accessible experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound “this compound” is not available.

Specifically, no research findings could be located that provide the necessary information for:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, including chemical shifts, coupling constants, or dynamic NMR studies specifically for this compound were found.

Mass Spectrometry: While general fragmentation patterns for brominated aromatic compounds can be predicted, no specific experimental mass spectra detailing the molecular ion peak and fragmentation pathways for this compound have been published.

X-ray Crystallography: There are no published reports on the single-crystal X-ray diffraction of this compound, meaning data on its solid-state molecular architecture and intermolecular interactions are not available.

Due to the strict requirement to focus solely on "this compound" and to provide a thorough, informative, and scientifically accurate article based on detailed research findings, the absence of this specific data makes it impossible to generate the requested content without resorting to speculation or including data from related but distinct compounds, which would violate the provided instructions.

Therefore, the article as outlined cannot be produced at this time.

Computational and Theoretical Investigations of 1 3 Bromophenyl Pyrene

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules in their ground state. For pyrene (B120774) derivatives, DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide results that align well with experimental data. washington.edu Calculations are typically performed with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure a balance between computational cost and accuracy. irjweb.comajchem-a.com

The optimized molecular geometry of 1-(3-Bromophenyl)pyrene reveals the influence of steric hindrance between the pyrene and bromophenyl rings. The connection between the two aromatic systems prevents the molecule from adopting a fully planar conformation. The key parameter describing this non-planarity is the dihedral angle between the plane of the pyrene core and the plane of the phenyl ring.

In related phenyl-pyrene systems, this dihedral angle is typically non-zero, indicating a twisted conformation. researchgate.net For instance, DFT calculations on similar structures have shown that the torsion angle between linked aromatic units can be significant, often around 40-50 degrees, to alleviate steric strain. researchgate.net This twisting has profound implications for the electronic coupling between the two moieties, affecting the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. The geometry optimization is a critical first step, as the resulting structure is used for all subsequent property calculations. nih.gov

Table 1: Representative Dihedral Angles in Phenyl-Aromatic Systems

| System | Dihedral Angle (°) | Computational Method | Reference |

|---|---|---|---|

| Az-BSQ-S (Squaraine Dimer) | ~50 | DFT | researchgate.net |

| Az-BSQ-D (Squaraine Dimer) | ~44 | DFT | researchgate.net |

| para-substituted Schiff's bases | Variable | DFT-B3LYP/6-311G(d,p) | researchgate.net |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. wikipedia.orgslideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comyoutube.com

In pyrene derivatives, the HOMO is typically localized on the electron-rich pyrene core, which acts as the primary electron donor. researchgate.net The LUMO, conversely, can be distributed across the pyrene moiety or extend to the substituent, depending on the substituent's electronic nature. researchgate.net For this compound, the HOMO is expected to have a π-character centered on the pyrene ring system. The LUMO is likely to be distributed over both the pyrene and the bromophenyl units, with the bromine atom influencing its energy level due to its electron-withdrawing inductive effect.

DFT calculations provide precise energy values for these orbitals. In similar pyrene-based Schiff base derivatives, HOMO energy levels have been computed in the range of -5.66 eV to -5.98 eV, with LUMO levels from -2.07 eV to -2.39 eV. researchgate.net This results in an energy gap that determines the molecule's electronic transition energies. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Analogous Pyrene Derivatives

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Pyrene-based Schiff bases (PAP1-6) | -5.66 to -5.98 | -2.07 to -2.39 | ~3.59 | PBE0/6-311+G(d,p) | researchgate.net |

| Neutral Pyrene | - | - | 3.84 | B3LYP | researchgate.net |

| PDI-BI Derivative (Acceptor) | -6.49 | -3.77 | 2.72 | B3LYP/6-31G(d) | mdpi.com |

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. irjweb.com These descriptors are calculated from the energies of the frontier orbitals. Key parameters include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. irjweb.comnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). irjweb.comnih.gov

For substituted pyrenes, these descriptors are influenced by the nature of the substituent. ege.edu.tr For this compound, the electronegative bromine atom would be expected to increase the electrophilicity compared to unsubstituted pyrene. Calculations on related systems provide a framework for what to expect. For example, studies on triazine derivatives have calculated chemical hardness values around 2.24 eV and have used these descriptors to analyze molecular reactivity. irjweb.com Similarly, investigations into chalcone (B49325) isomers have utilized these parameters to understand stability and nonlinear optical properties. nih.gov

Table 3: Representative Global Reactivity Descriptors for Organic Molecules

| Molecule Class | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) | Computational Method | Reference |

|---|---|---|---|---|---|

| Triazine Derivative | 2.2435 | - | - | B3LYP/6-311+G(d,P) | irjweb.com |

| Chalcone Isomer | 0.999 | -7.026 | 24.707 | DFT | nih.gov |

| Iron(III) Porphyrin Complex | Soft Character | - | - | B3LYP/6-311G(d,p) | physchemres.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of organic molecules. It allows for the prediction of absorption and emission spectra by calculating the vertical excitation energies from the ground state and optimized excited state geometries, respectively. youtube.comrsc.org For pyrene derivatives, TD-DFT calculations, often paired with functionals like B3LYP or PBE0 and a polarizable continuum model (PCM) to simulate solvent effects, have proven effective in reproducing experimental spectra. arxiv.orgrsc.org

The electronic absorption spectrum of this compound is expected to be dominated by strong π-π* transitions originating from the pyrene core. These typically appear as structured bands in the UV region. osti.gov The phenyl substitution extends the π-conjugation, which can lead to a red-shift of these absorption bands compared to unsubstituted pyrene. washington.edu Additionally, lower energy, less intense bands corresponding to intramolecular charge transfer (ICT) may appear. osti.gov

TD-DFT calculations can predict the wavelengths (λ) and oscillator strengths (f) of these electronic transitions. mdpi.com For emission, the geometry of the first singlet excited state (S₁) is first optimized. The energy difference between the optimized S₁ state and the ground state at that geometry gives the emission energy. youtube.com The difference between the absorption and emission maxima is the Stokes shift, which is often indicative of geometric relaxation in the excited state and the presence of ICT. arxiv.org

Table 4: Predicted Absorption and Emission Properties for Analogous Systems

| System | Absorption λmax (nm) | Emission λmax (nm) | Computational Method | Reference |

|---|---|---|---|---|

| Asymmetric Pyrene Luminogens | 386-391 | 429-567 | B3LYP/6-31g-(d) | osti.gov |

| AG-1478 (TKI) in DMSO | 332-346 | 475.5 | B3LYP / B3P86 | arxiv.org |

| DABCYL in water | ~452 | ~452 | PBE1PBE(IEFPCM)/6–31G(d,p) | researchgate.net |

| Diborapentacene Derivative (PO) | - | 521 (in C₆H₆) | DFT/TD-DFT | nih.gov |

The linkage of an electron-donating group (the pyrene core) to a group with some electron-accepting character (the bromophenyl moiety) creates the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. acs.orgnih.gov In an ICT process, an electron is promoted from a HOMO localized on the donor to a LUMO localized on the acceptor. acs.org This results in an excited state with a significantly larger dipole moment than the ground state.

A key experimental signature of ICT is pronounced solvatochromism, where the emission maximum shifts to lower energies (a red shift) as the polarity of the solvent increases. osti.gov This is because polar solvents stabilize the highly dipolar ICT state more than the less polar ground state.

TD-DFT calculations can elucidate ICT characteristics by:

Visualizing FMOs: Confirming that the HOMO and LUMO are spatially segregated on the donor and acceptor parts of the molecule. researchgate.net

Analyzing Charge Distribution: Calculating the charge distribution in both the ground (S₀) and excited (S₁) states to show a net transfer of electron density from the pyrene to the bromophenyl group upon excitation.

Simulating Solvatochromism: Using a PCM, TD-DFT can predict the red-shift in emission spectra with increasing solvent polarity, corroborating experimental findings. rsc.orgosti.gov

For many pyrene-based D-π-A systems, a low-energy absorption band is often ascribed to the ICT transition. osti.gov The existence of ICT is crucial as it governs the fluorescence properties and the potential of the molecule for applications in sensors and optoelectronic devices. acs.orgrsc.org

Solvatochromism Studies and Environmental Effects on Photophysics

The photophysical properties of pyrene and its derivatives are highly sensitive to the local environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon photoexcitation, leading to different degrees of stabilization by solvents of varying polarity. For this compound, the introduction of the bromophenyl group is expected to modulate the solvatochromic behavior observed in the parent pyrene molecule.

Theoretical studies on pyrene-based dyes have shown that the presence of electron-donating or electron-withdrawing groups can induce significant intramolecular charge transfer (ICT) upon excitation. nih.govrsc.org This ICT character leads to a larger dipole moment in the excited state (µe) compared to the ground state (µg). Consequently, polar solvents will stabilize the excited state more effectively than the ground state, resulting in a red-shift (bathochromism) of the fluorescence emission spectrum. This phenomenon is often analyzed using Lippert-Mataga plots, which correlate the Stokes shift with the solvent polarity function.

Environmental factors beyond solvent polarity, such as the presence of oxygen and moisture, can also significantly impact the photophysics of pyrene derivatives. nih.gov Oxygen is known to quench the triplet excited states of pyrene, which can affect processes like phosphorescence and intersystem crossing. nih.gov Furthermore, in the solid state or in aggregates, the local environment created by molecular packing can lead to photophysical behaviors not observed in dilute solutions. nih.gov For instance, the interaction with atmospheric components can lead to photoinduced activation or darkening of luminescence. nih.gov

A representative table of how photophysical properties of a hypothetical pyrene derivative might change with solvent polarity is shown below.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 350 | 380 | 2449 |

| Toluene | 2.38 | 352 | 385 | 2658 |

| Dichloromethane | 8.93 | 355 | 395 | 3144 |

| Acetonitrile | 37.5 | 358 | 410 | 3986 |

| Water | 80.1 | 360 | 425 | 4785 |

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Quantum chemical calculations are instrumental in predicting and understanding the nonlinear optical (NLO) properties of organic molecules. diva-portal.org These properties are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability, which can be calculated using computational methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT). ripublication.com

For a molecule to exhibit a significant NLO response, it often needs to possess a large change in dipole moment upon electronic transitions, which is characteristic of molecules with strong intramolecular charge transfer. researchgate.net In this compound, the pyrene moiety can act as the electron donor and the bromophenyl group as a weak acceptor. The extent of this charge transfer and its contribution to the NLO properties can be quantified by calculating the first and second hyperpolarizabilities (β and γ, respectively).

Computational approaches to determine these properties involve applying a theoretical external electric field and calculating the energy response of the molecule. ripublication.com The choice of functional and basis set in DFT calculations is critical for obtaining accurate predictions. ripublication.com For instance, functionals with long-range corrections are often necessary for describing charge-transfer states accurately.

The calculated hyperpolarizability values can then be used to predict macroscopic NLO phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). diva-portal.org While specific calculations for this compound are not published, studies on similar organic chromophores provide a framework for such investigations. ripublication.comresearchgate.net The table below shows representative calculated NLO properties for a generic D-π-A organic molecule, illustrating the type of data obtained from these calculations.

| Property | Method | Basis Set | Calculated Value |

| Dipole Moment (µ) | DFT (B3LYP) | 6-311++G(d,p) | 5.2 Debye |

| Polarizability (α) | DFT (B3LYP) | 6-311++G(d,p) | 250 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | DFT (B3LYP) | 6-311++G(d,p) | 30 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | TD-DFT | 6-311++G(d,p) | 150 x 10⁻³⁶ esu |

Simulation of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the simulation of various spectroscopic signatures, which can aid in the interpretation of experimental data and the structural elucidation of molecules like this compound.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is typically performed using DFT calculations. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FTIR and Raman spectra to assign specific vibrational modes. For this compound, the simulated spectrum would be expected to show characteristic peaks for the C-H and C=C stretching of the pyrene and phenyl rings, as well as the C-Br stretching frequency.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculated chemical shifts are usually reported relative to a standard (e.g., tetramethylsilane, TMS) and can be invaluable for assigning resonances in complex spectra, especially for molecules with many similar protons or carbons.

A table of predicted vibrational frequencies for key functional groups in this compound is presented below as an illustrative example.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Pyrene, Phenyl | 3050 - 3150 |

| Aromatic C=C Stretch | Pyrene, Phenyl | 1450 - 1600 |

| C-Br Stretch | Bromophenyl | 500 - 600 |

| C-H Out-of-Plane Bend | Pyrene, Phenyl | 700 - 900 |

Theoretical Modeling of Aggregation and Self-Assembly Processes

The aggregation and self-assembly of pyrene derivatives are of significant interest for the development of functional materials with tailored optical and electronic properties. rsc.org Theoretical modeling can provide atomic-level insights into the driving forces and structures of these assemblies. The self-assembly of brominated pyrene derivatives, such as 1,3,6,8-tetrabromopyrene, has been studied using first-principles calculations, revealing the crucial role of intermolecular interactions like Br-H hydrogen bonding and Br-Br halogen bonding. beilstein-archives.orglmaleidykla.ltbeilstein-archives.org

For this compound, several types of non-covalent interactions would be expected to govern its aggregation behavior:

π-π Stacking: The large aromatic surface of the pyrene core promotes stacking interactions, which are a hallmark of pyrene aggregation. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

Hydrogen Bonding: The bromine atom can also participate in weaker C-H···Br hydrogen bonds. beilstein-archives.orglmaleidykla.lt

Theoretical modeling of these processes often employs methods like DFT with dispersion corrections (DFT-D) to accurately capture the weak intermolecular interactions. beilstein-archives.orglmaleidykla.lt Molecular dynamics (MD) simulations can also be used to study the dynamics of self-assembly in solution or on surfaces. These simulations can predict the most stable packing arrangements, such as herringbone or slipped-stack structures, and how these arrangements influence the photophysical properties of the aggregate, for example, leading to the formation of excimers or aggregation-induced emission (AIE). nih.govnih.gov

The interplay of these interactions can lead to the formation of complex hierarchical structures. beilstein-archives.org By understanding these fundamental interactions through theoretical modeling, it is possible to design molecules like this compound that self-assemble into desired nanostructures for specific applications.

Below is a table summarizing the key intermolecular interactions and their typical energies, which are crucial in the self-assembly of brominated aromatic compounds.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| π-π Stacking | Attraction between aromatic rings | 10 - 50 |

| Halogen Bonding (C-Br···X) | Directional interaction involving bromine | 5 - 30 |

| Hydrogen Bonding (C-H···Br) | Weak electrostatic interaction | 2 - 10 |

| van der Waals Forces | Non-specific dispersion forces | Variable |

Supramolecular Assemblies and Controlled Self Organization of 1 3 Bromophenyl Pyrene Derivatives

Principles of π-π Stacking in Arylpyrene Systems

π-π stacking is a fundamental non-covalent interaction that plays a crucial role in the self-assembly of aromatic systems, including arylpyrenes. libretexts.orgrsc.orgnih.gov This interaction arises from a combination of forces, including dispersion and dipole-induced dipole interactions, which occur when the electron-rich π systems of aromatic rings align in a face-to-face manner. libretexts.org The electron distribution in these systems is readily distorted, leading to stronger than typical intermolecular attractions. libretexts.org

The stability and geometry of π-π stacked arrangements are influenced by the size and electronic nature of the aromatic systems involved. As the size of the aromatic system increases, the interaction energy also increases, primarily due to a larger dispersion contribution. nih.gov This effect is more pronounced in π-π dimers compared to σ-π or σ-σ aliphatic dimers. nih.gov Furthermore, the repulsive wall between aromatic molecules is "softer," allowing for shorter intermolecular distances and enhanced stability. nih.gov

Two primary arrangements are observed in π-π stacking: a sandwich configuration and a displaced stacking arrangement. libretexts.org The specific geometry adopted is a delicate balance between attractive and repulsive forces. While the term "stacking" might imply a simple parallel arrangement, the reality is more complex, as repulsion between the π electron clouds can influence the final structure. nih.gov The primary stabilizing force in these stacked structures is dispersion. nih.gov

The introduction of substituents onto the aromatic rings can significantly modulate the π-π stacking interactions. For instance, the presence of electronegative substituents can reverse the polarity of the ring system, leading to favorable electrostatic interactions in heterodimers, such as between benzene (B151609) and hexafluorobenzene. libretexts.org This highlights the tunability of these interactions for designing specific supramolecular architectures.

Role of Halogen Bonding in Directing Supramolecular Architectures

Halogen bonding has emerged as a powerful and directional non-covalent interaction for the construction of supramolecular architectures. nih.govrsc.orgchemrxiv.org This interaction involves an electron-deficient region on a halogen atom (the σ-hole) acting as an electrophile and an electron-rich region on another molecule acting as a nucleophile. nih.gov In the context of arylpyrene systems, the bromine atom in 1-(3-bromophenyl)pyrene can participate in halogen bonding, influencing the self-assembly process.

Studies have shown that halogen bonds, particularly C–I⋯πC interactions, can be a reliable tool for the directional assembly of non-derivatized polycyclic aromatic hydrocarbons (PAHs). nih.govchemrxiv.orgscispace.com This approach provides an alternative to the more conventional reliance on π-stacking. nih.govrsc.orgchemrxiv.org A recurring and robust supramolecular motif observed in these systems is a ladder-like structure, where the PAHs act as the rungs and the halogen bond donors form the rails. nih.govscispace.com This motif has been observed with a high degree of predictability, demonstrating its utility as a supramolecular synthon. nih.govscispace.com

Formation and Characterization of Aggregates (H- and J-type)

The aggregation of pyrene (B120774) derivatives in solution often leads to the formation of distinct spectral signatures known as H- and J-aggregates, which are characterized by changes in their absorption spectra compared to the monomeric species. nih.govpradeepresearch.org These spectral shifts can be explained by molecular exciton (B1674681) coupling theory, which describes the coupling of the transition moments of the constituent molecules within the aggregate. pradeepresearch.org

H-aggregates , named for the hypsochromic (blue) shift in their absorption spectrum, typically involve a face-to-face stacking arrangement of the chromophores. nih.govpradeepresearch.org In this configuration, the transition from the excited state to the ground state is rapid and often occurs through non-radiative pathways, resulting in low fluorescence quantum yields. pradeepresearch.org

J-aggregates , named after E. E. Jelley who first investigated these shifts, exhibit a bathochromic (red) shift in their absorption spectrum. pradeepresearch.org This arrangement is often described as a head-to-tail stacking of the molecules. nih.gov In contrast to H-aggregates, transitions in J-aggregates to lower energy states are allowed, leading to fluorescence with a small Stokes shift and a high quantum yield. pradeepresearch.org

The formation of H- and J-aggregates can be influenced by factors such as solvent polarity and the addition of co-solvents. acs.org For instance, the aggregation of pyrenebutanoate in aqueous media, which is driven by hydrophobic and/or π-stacking interactions, is diminished by the addition of methanol (B129727) or pyridine (B92270). acs.org The specific type of aggregate formed can have a significant impact on the material's photophysical properties and potential applications. nih.gov

| Aggregate Type | Spectral Shift | Typical Arrangement | Fluorescence Properties |

|---|---|---|---|

| H-aggregate | Hypsochromic (Blue Shift) | Face-to-face | Low quantum yield, large Stokes shift |

| J-aggregate | Bathochromic (Red Shift) | Head-to-tail | High quantum yield, small Stokes shift |

Self-Assembly on Surfaces (e.g., Au(111)) and Scanning Tunneling Microscopy (STM) Studies

The self-assembly of pyrene derivatives on solid surfaces, particularly on the Au(111) surface, provides a pathway to fabricate highly ordered two-dimensional (2D) nanostructures. rsc.orgnih.govresearchgate.net Scanning Tunneling Microscopy (STM) is a powerful technique used to visualize and characterize these molecular arrangements at the atomic and molecular scale. nih.govresearchgate.netaps.org

The adsorption and subsequent self-assembly process are governed by a delicate balance between molecule-molecule interactions and molecule-substrate interactions. rsc.org For brominated pyrene derivatives, such as dibromopyrene (Br₂Py), both halogen bonding and hydrogen bonding can play a significant role in stabilizing the resulting 2D networks. rsc.org The number and position of the bromine substituents have a determining effect on the final supramolecular architecture. rsc.org

STM studies have revealed that depositing brominated pyrene derivatives onto Au(111) can lead to the formation of various well-ordered patterns, including brick-wall-like structures. rsc.org The underlying Au(111) substrate, with its characteristic herringbone reconstruction, can influence the orientation of the molecular domains, often resulting in multiple rotational domains that reflect the threefold symmetry of the substrate. rsc.orgox.ac.uk

In some cases, the self-assembly process can be a two-step mechanism. At low coverages, the molecules may lie flat on the surface, and as the coverage increases, they can reorient to form a more densely packed layer. aps.org The specific conditions, such as the deposition temperature and subsequent annealing, can also influence the final structure. aps.orgox.ac.uk For example, studies on 2,7-dibromopyrene (B9692) (Br₂Py) have shown the formation of different self-assembled phases on Ag(111) depending on the substrate temperature, including honeycomb and ladder-shaped patterns stabilized by halogen and hydrogen bonds. researchgate.net

| Pyrene Derivative | Substrate | Observed Structures | Stabilizing Interactions | Reference |

|---|---|---|---|---|

| Br₂Py | Au(111) | Brick wall-like pattern | Halogen bonds, Br-H bonds | rsc.org |

| Br₄Py | Au(111) | Two different 2D patterns | Halogen bonds, Br-H bonds | rsc.org |

| Br₂Py | Ag(111) (cold) | Honeycomb and ladder-shape patterns | Halogen bonds, Hydrogen bonds | researchgate.net |

Fabrication and Analysis of Supramolecular Gels and Soft Materials

Pyrene derivatives, including those functionalized with groups capable of forming non-covalent interactions, can self-assemble into extended fibrillar networks, leading to the formation of supramolecular gels. nih.govnih.gov These soft materials exhibit interesting properties, such as fluorescence and responsiveness to external stimuli. nih.govmdpi.com

The gelation process is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov For example, an amino-acid-based pyrene derivative has been shown to form hydrogels in binary mixtures of organic solvents and water. nih.gov The resulting gels can exhibit high mechanical strength, as indicated by storage moduli on the order of 10³ Pa. nih.gov

The morphology of these supramolecular gels can be controlled by factors such as the molecular structure of the gelator and the composition of the solvent. nih.govmdpi.com Scanning Electron Microscopy (SEM) can be used to visualize the nanofibrous networks that constitute the gel matrix. nih.govmdpi.com For instance, in a co-assembled system of two different pyrene derivatives, the morphology was observed to change from spherical nanoparticles to a 3D network of nanofibers by varying the molar ratio of the components. nih.govmdpi.com

The photophysical properties of the pyrene units are often retained or even enhanced in the gel state. The formation of pyrene excimers, which are excited-state dimers, can lead to characteristic emission bands in the fluorescence spectrum of the gel. nih.govmdpi.com This property can be exploited for applications in sensing and optical materials. mdpi.com The rheological properties of these gels, which describe their flow and deformation behavior, can also be tuned by controlling the nanoscale packing of the self-assembled structures. nih.gov

Influence of Substituent Pattern on Self-Assembly Behavior

The pattern of substituents on the pyrene core has a profound impact on the self-assembly behavior and the resulting supramolecular structures. rsc.orgnih.gov By strategically placing different functional groups, it is possible to direct the assembly process and tailor the properties of the final material.

Studies on brominated pyrene derivatives on Au(111) have demonstrated that both the number and the position of the bromine atoms determine the final 2D supramolecular network. rsc.org This is due to the directional nature of the halogen bonds and hydrogen bonds that form between the molecules. rsc.org For example, tetrabromopyrene (Br₄Py) forms two distinct 2D patterns stabilized by a combination of halogen and Br–H bonds, whereas dibromopyrene (Br₂Py) self-assembles into a pattern primarily driven by Br–H bonds. rsc.org

Similarly, the substitution pattern in pyrene-DNA conjugates influences the morphology of the resulting self-assembled nanostructures. nih.gov Different dialkynyl pyrene isomers (1,6-, 1,8-, and 2,7-) appended to DNA lead to the formation of distinct nano-objects. nih.gov The 1,6- and 1,8-isomers self-organize into multilamellar vesicles, while the 2,7-isomer exclusively forms spherical nanoparticles. nih.gov This highlights how subtle changes in the molecular structure can lead to significant differences in the macroscopic assembly.

Applications of 1 3 Bromophenyl Pyrene and Its Derivatives in Advanced Functional Materials

Organic Electronic and Optoelectronic Devices

Derivatives of 1-(3-Bromophenyl)pyrene are being investigated for their potential in a range of organic electronic devices. The pyrene (B120774) moiety provides the essential electronic and photophysical properties, while the functional groups attached via the bromophenyl linkage allow for the fine-tuning of these characteristics to meet the specific demands of each application. uky.edu

Organic Light-Emitting Diodes (OLEDs) as Emitters and Hole-Transporting Materials (HTMs)

The pyrene core is an excellent blue-light emitter due to its wide bandgap. However, the strong π-π stacking of planar pyrene molecules in the solid state often leads to the formation of excimers, which results in a red-shifted, broader emission and reduced efficiency. nih.gov The design of 1-substituted pyrene derivatives aims to mitigate this issue by introducing bulky groups that induce a twist in the molecular structure, thereby preventing aggregation. researchgate.net

Furthermore, the electron-rich nature and high charge mobility of pyrene make its derivatives suitable for use as hole-transporting materials (HTMs) in OLEDs. researchgate.netacs.org The HTM facilitates the efficient injection and transport of holes from the anode to the emissive layer, which is crucial for achieving high device performance. The introduction of a bromophenyl group can influence the material's ionization potential and charge carrier mobility.

A series of pyridine-appended pyrene derivatives have been developed as HTMs for solution-processed OLEDs. acs.org In these molecules, the pyrene unit acts as the donor and the pyridine (B92270) as the acceptor. One such derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), demonstrates the utility of incorporating bromophenyl groups. An OLED device using Py-Br as the HTM exhibited a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov Notably, the device showed minimal efficiency roll-off, a critical factor for practical applications. nih.gov

Table 1: Performance of an OLED Device Using a Pyrene-Bromophenyl Derivative (Py-Br) as the Hole-Transporting Material

| Parameter | Value |

|---|---|

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) at 3500 cd/m² | 9% |

| Efficiency Roll-Off (1000 to 10,000 cd/m²) | 7% |

Data sourced from Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. The planar and extended π-conjugated system of pyrene facilitates intermolecular π-π stacking, which is conducive to efficient charge transport. researchgate.net

The functionalization of the pyrene core is a key strategy to control the molecular packing and, consequently, the charge transport characteristics. Asymmetric substitution can lead to unique crystal packing arrangements that enhance device performance. rsc.org For instance, novel "butterfly" shaped pyrene derivatives, synthesized via Suzuki coupling reactions from tetrabrominated pyrene, have been successfully used in p-type OFETs. rsc.org The this compound molecule serves as a versatile building block for such materials, where the bromo-substituent provides a handle for introducing various aromatic groups to tune the semiconductor's properties for optimal performance in OFETs. researchgate.net

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

In the realm of solar energy, pyrene derivatives have emerged as promising hole-transporting materials (HTMs) for both organic photovoltaics (OPVs) and, more notably, perovskite solar cells (PSCs). acs.orgnrel.gov The function of the HTM in these devices is to efficiently extract holes from the light-absorbing layer (either an organic blend or a perovskite crystal) and transport them to the anode, while simultaneously blocking electrons. agh.edu.pl

A series of N,N-di-p-methoxyphenylamine-substituted pyrene derivatives have been synthesized and successfully employed as HTMs in mesoporous TiO₂-based perovskite solar cells. nih.govepfl.ch By controlling the ratio of the amine substituents to the pyrene core, the optical and electronic properties were fine-tuned. nih.gov A device utilizing one of these derivatives, Py-C, achieved an impressive power conversion efficiency (PCE) of 12.4%, a performance comparable to that of the widely used HTM, spiro-OMeTAD. nih.govepfl.ch This highlights the potential of functionalized pyrenes, accessible from precursors like this compound, to create highly efficient and stable solar cells. nih.gov

Table 2: Performance Parameters of a Perovskite Solar Cell with a Pyrene-Derivative (Py-C) HTM

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 12.4% |

| Short-Circuit Current Density (Jsc) | 20.2 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.886 V |

| Fill Factor (FF) | 69.4% |

Data sourced from Efficient inorganic-organic hybrid perovskite solar cells based on pyrene arylamine derivatives as hole-transporting materials. nih.gov

The development of semitransparent OPVs and PSCs for applications like agrivoltaics, where power generation is integrated with agriculture, represents a growing field of research. rsc.org The tunability of pyrene-based materials could be advantageous in designing HTMs for these specialized devices.

Memristors and Resistive Memory Devices

Memristors are two-terminal electronic components that exhibit resistive switching, meaning their electrical resistance can be changed by an applied voltage and retained even when the power is off. umich.eduresearchgate.net This property makes them promising candidates for next-generation non-volatile memory and for building neuromorphic computing systems that mimic the human brain. researchgate.netaps.org

A typical memristor has a metal-insulator-metal structure. aps.org The resistive switching mechanism often involves the formation and rupture of conductive filaments through the insulating layer. umich.edu While many memristors are based on metal oxides, there is growing interest in using organic materials, including polymers and small molecules, as the active layer. researchgate.net Halide perovskites have also been shown to exhibit memristive behavior. aps.org Although organic materials are being explored for these applications, specific research into this compound and its direct derivatives for use in memristor or resistive memory devices is not yet extensively documented in the literature. This remains an area for future investigation.

Chemical Sensing and Molecular Recognition Systems

The intense and environmentally sensitive fluorescence of the pyrene moiety makes it an ideal signaling unit for chemical sensors. rsc.org Pyrene-based sensors are designed to detect a wide range of analytes, including metal ions, explosives, and biomolecules, often with high sensitivity and selectivity. researchgate.netrsc.org

Design Principles for Pyrene-Based Sensors

The fundamental design of a pyrene-based chemosensor involves covalently linking the pyrene fluorophore (the signaling unit) to a receptor moiety (the recognition unit) that can selectively bind to a target analyte. rsc.org The this compound scaffold is well-suited for this purpose, as the bromo-group can be readily converted into a variety of functional groups to install the desired receptor.

The sensing mechanism relies on the modulation of pyrene's fluorescence upon analyte binding. Key principles include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can quench the pyrene fluorescence through PET. Upon binding the analyte, the electron-donating or -accepting ability of the receptor is altered, inhibiting PET and "turning on" the fluorescence. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): Energy can be transferred from the excited pyrene donor to an acceptor molecule. The binding event can change the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Excimer/Monomer Emission: Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations, which emit at a longer wavelength than the monomer. A sensor can be designed where the binding of an analyte induces a conformational change that either promotes or inhibits excimer formation, leading to a ratiometric change in the emission spectrum. researchgate.net

π-π Stacking: The fluorescence of pyrene can be quenched when it forms a π-stacked complex with an analyte, such as nitroaromatic explosives like picric acid. researchgate.net

The design of an effective sensor requires careful consideration of the receptor's binding affinity and selectivity, as well as the electronic interplay between the receptor and the pyrene signaling unit. acs.org The versatility of the pyrene framework allows for the creation of a diverse library of sensors for various applications in environmental monitoring and biological imaging. researchgate.net

Detection of Analytes via Photophysical Changes

The pyrene scaffold, and by extension its derivatives, is exceptionally sensitive to its microenvironment. This sensitivity is the basis for its use in detecting a wide range of analytes through observable changes in its photophysical properties, such as shifts in fluorescence emission or changes in quantum yield. nih.govresearchgate.net

Derivatives of pyrene can be designed as fluorescent probes where the interaction with a specific analyte triggers a distinct optical response. For instance, the fluorescence emission of pyrene derivatives often exhibits significant solvatochromism, meaning the color of the emitted light changes with the polarity of the solvent. researchgate.netekb.eg This property allows for the creation of probes that can identify organic solvents or sense the polarity of their immediate surroundings. ekb.eg A large shift in the Stokes' shift—the difference between the absorption and emission maxima—is often observed between non-polar and polar environments, indicating a change in the dipole moment upon excitation and efficient intramolecular charge transfer (ICT). researchgate.net

Furthermore, pyrene-based probes have been developed for the detection of ions and biomolecules. The binding of metal ions or protons can lead to acido- and metallo-chromic behaviors, resulting in visible color changes. ekb.eg In the realm of biological sensing, pyrene excimer-based fluorescent probes are particularly powerful. An excimer is an excited-state dimer that forms when a pyrene molecule in an excited state comes into close proximity (~10 Å) with a ground-state pyrene molecule, resulting in a new, red-shifted emission band. nih.govmdpi.com This phenomenon can be harnessed to detect proteases, where the cleavage of a peptide substrate separates two pyrene units, quenching the excimer fluorescence and restoring the monomer emission. mdpi.com Similarly, probes have been designed to detect diphosphorylated protein sites by bringing two pyrene units together upon binding, which turns on the excimer emission. mdpi.com

Table 1: Examples of Pyrene Derivatives in Analyte Detection

| Probe Type | Analyte | Detection Mechanism | Reference |

|---|---|---|---|

| Pyrene-Thiophene Dye | Solvent Polarity, Metal Ions (Co²⁺, Ni²⁺, etc.), H⁺ | Solvatochromism, Acidochromism, Metallochromism | ekb.eg |

| 1-(4-N,N-dimethylaminophenylethynyl)pyrene | Solvent Polarity, Viscosity | Solvatochromism (large Stokes' shift), Fluorescence Anisotropy | researchgate.net |

| Pyrene Excimer Probe | Protease | Cleavage of a peptide substrate separates two pyrene units, altering fluorescence. | mdpi.com |

Luminescent Probes for Advanced Research

Beyond simple analyte detection, pyrene derivatives are instrumental as luminescent probes for fundamental studies in chemistry and biology, offering insights into molecular-level processes.

A significant challenge with many traditional fluorophores, including pyrene itself, is a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity decreases upon aggregation in the solid state or in poor solvents. nih.gov This limits their application in solid-state devices. The development of materials exhibiting the opposite effect, aggregation-induced emission (AIE), has therefore been a major research focus. rsc.org

Researchers have successfully converted pyrene from an ACQ chromophore into a powerful AIE luminogen (AIEgen). rsc.org This is typically achieved by attaching bulky, propeller-shaped groups to the planar pyrene core. For example, attaching a 2,3,3-triphenylacrylonitrile unit to a pyrene-phenyl scaffold results in a compound that is weakly fluorescent in a good solvent like THF but becomes highly emissive upon aggregation in a water/THF mixture. nih.gov The restriction of intramolecular motion (RIM) in the aggregated state is a key mechanism for AIE, as it blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced light emission. nih.govmdpi.com By introducing units like tetraphenylethene (TPE) or even a simple benzoyl group to the pyrene core, new AIE-active molecules have been created that show strong emission from pyrene dimers in the aggregated state. rsc.org

Table 2: Photophysical Properties of an AIE-Active Pyrene Derivative

| Compound | Solvent | Fluorescence | Key Finding | Reference |

|---|---|---|---|---|

| 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile | Pure THF | Weakly fluorescent | Exhibits typical AIE activity. | nih.gov |

The sensitivity of pyrene's fluorescence to its surroundings makes it an excellent probe for investigating non-covalent interactions and the nature of microenvironments. nih.gov The vibrational fine structure of the pyrene monomer emission spectrum is particularly sensitive to the polarity of the probe's environment. nih.gov This allows it to report on the local environment within a protein, a lipid bilayer, or a micellar assembly. nih.govekb.eg

Pyrene excimer fluorescence is a powerful tool for studying spatial proximity and conformational changes in macromolecules. nih.gov By covalently attaching two pyrene labels to specific sites on a protein, changes in the distance between these sites can be monitored. A decrease in the excimer-to-monomer emission ratio indicates an increase in the distance between the probes, reflecting a conformational change in the protein. nih.gov This technique has been used to study protein folding and unfolding, protein-protein interactions, and the binding of proteins to membranes. nih.gov For example, it was used to reveal conformational changes in the troponin complex upon binding to Ca²⁺. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs)

Derivatives of this compound are ideal precursors for building extended, porous materials like Metal-Organic Frameworks (MOFs) and Conjugated Microporous Polymers (CMPs). rsc.orgcapes.gov.br These materials combine the desirable photophysical properties of the pyrene unit with the high surface area and tunable porosity of the framework.

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net Pyrene-based molecules, synthesized from precursors like tetrabromopyrene, can be designed as ligands to create highly fluorescent MOFs. rsc.org These pyrene-based MOFs are explored for applications in luminescence, sensing, and catalysis. rsc.orgresearchgate.netnih.gov For example, a cadmium-based MOF using a tetracarboxylic pyrene ligand has demonstrated excellent stability and the ability to catalytically convert CO₂ and to detect antibiotics in water through luminescence quenching. nih.gov

CMPs are amorphous or semi-crystalline porous polymers with fully π-conjugated backbones. acs.orgnih.gov They offer excellent chemical and thermal stability. capes.gov.bracs.org Pyrene-containing CMPs are often synthesized via Sonogashira-Hagihara cross-coupling reactions, where a brominated precursor is coupled with an ethynyl-containing comonomer. acs.orgacs.org These materials are investigated for energy storage and gas sequestration. capes.gov.brnih.govacs.org For instance, a CMP made from pyrene and azobenzene (B91143) units showed excellent performance as a supercapacitor material, retaining over 92% of its capacity after 5000 cycles. capes.gov.bracs.org Another porphyrin and pyrene-based CMP exhibited a high surface area (1014 m² g⁻¹) and excellent CO₂ uptake capacity. rsc.org

Table 3: Applications of Pyrene-Based Porous Materials

| Material Type | Building Blocks | Application | Performance Highlight | Reference |

|---|---|---|---|---|

| CMP (Py-pAzo-CMP) | (E)-1,2-bis(4-bromophenyl)diazene + Tetraethynylpyrene | Energy Storage (Supercapacitor) | Capacitance of 142 F g⁻¹; >92% capacity retention after 5000 cycles. | capes.gov.bracs.org |

| CMP (Py–BBT–CMP) | 4,8-dibromobenzo(1,2-c;4,5-c′)bis(1,2,5)thiadiazole + Ethynyl-pyrene | Energy Storage (Supercapacitor) | Specific capacitance of 228 F g⁻¹; 93.2% stability over 2000 cycles. | nih.gov |

| MOF (WYU-11) | 1,3,6,8-tetrakis(3-carboxyphenyl)pyrene + Cd(NO₃)₂ | CO₂ Cyclization, Antibiotic Sensing | Heterogeneous catalyst for CO₂ conversion; detects sulfathiazole (B1682510) in water. | nih.gov |

Tunable Luminescence in the Solid State for Material Applications

The ability to control and tune the emission color of materials in the solid state is crucial for applications such as organic light-emitting diodes (OLEDs) and solid-state lighting. Pyrene derivatives offer multiple strategies to achieve this.

As discussed, the development of AIE-active pyrene derivatives is a primary method for achieving strong solid-state emission. rsc.org The emission color of these AIEgens can be tuned by modifying the chemical structure. For example, introducing methyl groups to increase the torsion angle between the pyrene core and peripheral TPE units can cause a blue-shift in the solid-state emission. mdpi.com A series of pyrene derivatives with different substituents has been shown to exhibit emissions spanning from blue and cyan to green and yellow in the aggregate state, demonstrating the high degree of tunability. the-innovation.org

Incorporating pyrene derivatives into rigid matrices like MOFs or CMPs is another effective strategy to control solid-state luminescence. rsc.org The framework can prevent the close π-π stacking that often leads to quenching, thus preserving the monomer emission. The optical properties of pyrene-based MOFs are promising due to the combination of the pyrene's high quantum yield and the ability to control intermolecular distances within the crystalline framework. rsc.org Furthermore, some pyrene derivatives exhibit mechanochromism, where the emission color changes in response to mechanical force (e.g., grinding), and then reverts upon exposure to solvent vapor. This reversible tuning offers potential for applications in sensors and rewritable optical media. the-innovation.org

Future Research Directions and Concluding Perspectives on 1 3 Bromophenyl Pyrene

Development of Novel Synthetic Pathways for Precise Functionalization

The future synthesis of 1-(3-Bromophenyl)pyrene and its derivatives will likely rely on refining existing cross-coupling methodologies, such as the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net A prospective pathway involves the palladium-catalyzed reaction between 1-bromopyrene (B33193) and 3-bromophenylboronic acid. researchgate.net The optimization of this reaction, including the choice of catalyst, base, and solvent systems, is a key research area to ensure high-yield and high-purity synthesis. organic-chemistry.orgmdpi.com

A significant avenue for future research lies in the selective and sequential functionalization of the two bromine atoms. The differential reactivity of the aryl-bromide on the pyrene (B120774) core versus the phenyl ring could be exploited for orthogonal synthesis. This would enable the stepwise introduction of different functional groups, leading to the creation of complex, asymmetrically substituted pyrene derivatives. nih.gov For instance, one bromine atom could be substituted via a Suzuki reaction, followed by a Buchwald-Hartwig amination at the second bromine site. orgsyn.org Developing such controlled, multi-step synthetic strategies is crucial for building sophisticated molecular architectures tailored for specific applications. rsc.org

Exploration of Advanced Electronic and Photophysical Phenomena

The electronic and photophysical properties of pyrene are highly sensitive to the nature and position of its substituents. rsc.orgresearchgate.net The 3-bromophenyl group in this compound is expected to modulate the electronic structure of the pyrene core. Future research should focus on a thorough experimental characterization of its fundamental properties, including UV-visible absorption, fluorescence emission spectra, fluorescence quantum yields, and excited-state lifetimes. nih.govacs.org

The presence of the bromo substituent, a group known to influence electronic properties through inductive and resonance effects, provides a handle for further tuning. nih.gov Replacing the bromine with strong electron-donating or electron-withdrawing groups could induce significant changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This could lead to the development of materials with advanced photophysical phenomena. For example, creating a strong donor-acceptor (D-A) structure by functionalizing the bromophenyl moiety could result in molecules exhibiting intramolecular charge transfer (ICT), leading to large Stokes shifts and solvent-dependent emission. nih.gov Furthermore, careful molecular design could yield materials capable of thermally activated delayed fluorescence (TADF), a mechanism highly sought after for next-generation OLEDs. researchgate.net

Rational Design of Highly Ordered Supramolecular Architectures

The planar nature of the pyrene core promotes strong π-π stacking interactions, which drives the self-assembly of pyrene derivatives into ordered supramolecular structures. libretexts.orgcolostate.edu These interactions are fundamental to the performance of organic electronic materials. rsc.org The introduction of the non-planar, bulky 3-bromophenyl substituent at the C1 position of pyrene is expected to significantly influence these packing motifs.

Future investigations should explore the solid-state packing and self-assembly behavior of this compound. The steric hindrance from the bromophenyl group might disrupt the typical co-facial π-stacking observed in unsubstituted pyrene, potentially leading to herringbone or twisted arrangements with unique electronic coupling. scirp.org This tailored disruption could be a powerful tool for controlling morphology. Research into the self-assembly of this molecule in solution could reveal its potential to form novel supramolecular structures such as organogels, vesicles, or nanofibers, driven by a balance of π-π stacking, halogen bonding, and hydrophobic interactions. nih.govbohrium.commdpi.com The ability to control these assemblies is critical for applications ranging from sensors to nanoelectronics.

Integration into Next-Generation Organic and Hybrid Functional Devices

Pyrene derivatives have been successfully integrated into a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs). uky.eduresearchgate.netrsc.org this compound represents a versatile building block for creating advanced materials for these applications. Its inherent blue fluorescence makes it a candidate for use as an emitter in OLEDs. rsc.orgnih.gov The twisted structure induced by the phenyl group could help suppress the formation of non-emissive aggregates, a common issue with planar pyrene molecules. nih.gov

Furthermore, this compound can serve as a core for developing new hole-transport materials (HTMs). tubitak.gov.trnih.govnih.gov The pyrene unit provides good charge mobility, and the bromophenyl group offers a site for attaching other functionalities, such as triphenylamine (B166846) moieties, to optimize HOMO levels for efficient hole injection and transport in PSCs and OLEDs. acs.orgnih.gov The bromine atom also provides a reactive site for polymerization, enabling the synthesis of pyrene-based conjugated polymers for use in solution-processed devices. cardiff.ac.uk Future research should focus on synthesizing and testing such derivatives to evaluate their performance metrics, including charge carrier mobility, thermal stability, and device efficiency. rsc.orgtubitak.gov.tr

Synergistic Experimental and Computational Approaches

To accelerate the discovery and optimization of new functional materials based on this compound, a synergistic approach combining experimental synthesis and characterization with theoretical modeling is essential. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the structural and electronic properties of molecules before undertaking complex synthesis. researchgate.netbohrium.comresearchgate.net

Future research should employ computational screening to explore a virtual library of derivatives of this compound. By systematically replacing the bromine atoms with various functional groups, it is possible to predict key parameters such as HOMO/LUMO energies, absorption and emission wavelengths, and charge transport properties. acs.orgnih.gov These theoretical insights can guide experimental efforts by identifying the most promising candidates for specific applications, whether it be for blue emitters with high quantum yield or for HTMs with optimal energy level alignment. acs.org This integrated workflow saves resources and provides a deeper understanding of the structure-property relationships that govern the performance of these advanced materials. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-bromophenyl)pyrene derivatives, and how can reaction conditions be optimized?

The Claisen-Schmidt condensation via microwave-assisted aldol condensation is a widely used method for synthesizing halogen-substituted chalcone derivatives, including this compound analogs. Key steps include:

- Reagents : Aromatic aldehydes (e.g., 3-bromobenzaldehyde) and ketones (e.g., p-tolyl ketones) under basic conditions.

- Optimization : Microwave irradiation reduces reaction time (e.g., 5–10 minutes) and improves yields (55–87%) compared to conventional heating .

- Purification : Column chromatography or recrystallization ensures product purity.

Table 1 : Yield optimization for halogenated chalcones using microwave synthesis :

| Compound | Yield (%) |

|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 62.32 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 55.32 |

Basic: How are structural and electronic properties of this compound derivatives characterized?

A multi-technique approach is essential:

- NMR Spectroscopy : - and -NMR confirm regiochemistry and substitution patterns (e.g., vinyl protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles critical for π-π stacking .

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H] for C₁₆H₁₂BrO: 299.01 m/z).

Advanced: How do structural modifications (e.g., halogen substitution) influence cytotoxic activity in cancer models?

The 3-bromophenyl group enhances cytotoxicity by promoting DNA intercalation and ROS generation. Key findings include:

- IC₅₀ Trends : Derivatives with electron-withdrawing groups (e.g., 3-bromo) show lower IC₅₀ values against MCF-7 cells (e.g., 22.41 μg/mL for compound 4 vs. 1,484.75 μg/mL for non-brominated analogs) .

- Mechanistic Insights : Morphological changes (Fig. 4 in ) indicate apoptosis via mitochondrial membrane disruption.

Table 2 : Cytotoxicity of halogenated chalcones against MCF-7 cells :

| Compound | IC₅₀ (μg/mL) |

|---|---|

| 1 (non-brominated) | 1,484.75 |

| 3 (3-bromophenyl) | 42.22 |

| 4 (3-bromophenyl + isopropyl) | 22.41 |

Advanced: How can contradictions in bioactivity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions or compound stability:

- Dose-Response Validation : Repeat assays with standardized Presto Blue™ or MTT protocols to ensure reproducibility .

- Solubility Checks : Use DMSO stocks (<0.1% v/v) to avoid precipitation artifacts.

- Metabolic Stability : LC-MS/MS monitors degradation in cell media over 24–48 hours .

Advanced: What role does this compound play in coordination chemistry, and how is this applied analytically?

The bromophenyl moiety acts as a ligand for metal ions:

- Iron(III) Complexation : Forms stable complexes with 2-(((1-(3-bromophenyl)ethyl)hydrazone)methyl)phenol, characterized by UV-Vis spectroscopy (λₘₐₐ ~450 nm) and Job’s plot analysis (1:1 stoichiometry) .

- Applications : These complexes are used in spectrophotometric determination of Fe³⁺ in environmental samples, with detection limits <1 ppm .

Advanced: How can computational methods predict the reactivity of this compound derivatives?

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.2 eV for brominated chalcones) to predict electron transfer capacity .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., EGFR kinase), highlighting hydrophobic interactions with the bromophenyl group .

Basic: What analytical techniques validate purity and stability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.